3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
CAS No.: 1795449-04-5
Cat. No.: VC5185658
Molecular Formula: C17H19BrN2O4S
Molecular Weight: 427.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795449-04-5 |
|---|---|
| Molecular Formula | C17H19BrN2O4S |
| Molecular Weight | 427.31 |
| IUPAC Name | 3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C17H19BrN2O4S/c1-24-14-4-3-12(18)8-11(14)2-5-15(21)19-7-6-13(9-19)20-16(22)10-25-17(20)23/h3-4,8,13H,2,5-7,9-10H2,1H3 |
| Standard InChI Key | ZEOSXADGBPIJCI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Introduction
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity and utility in pharmaceutical development. The presence of a 5-bromo-2-methoxyphenyl group enhances its reactivity and potential as a therapeutic agent.
Key Characteristics
-
Molecular Formula: C17H19BrN2O4S
-
Molecular Weight: 427.31 g/mol
-
CAS Number: 1795449-04-5
Mechanism of Action and Biological Activity
The mechanism of action involves interaction with biological targets such as enzymes or receptors, modulating enzymatic activity or receptor signaling pathways. This interaction can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities, due to the thiazolidine ring structure.
Biological Applications
-
Pharmaceutical Development: The compound's unique structure allows it to bind selectively to specific targets within biological systems, potentially influencing cellular processes.
-
Medicinal Chemistry: It is part of the thiazolidine derivatives class, which are known for their utility in drug design and development.
Physical and Chemical Data
While specific physical properties like density or boiling point are not well-documented, the compound's solid-state characteristics can be inferred from similar thiazolidine derivatives.
Handling Precautions
Due to the presence of brominated compounds, appropriate handling precautions should be taken.
Applications Across Different Fields
This compound has several applications across different fields, primarily in medicinal chemistry and organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume